molecular formula C11H12INO B12534355 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide CAS No. 797039-83-9

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide

Cat. No.: B12534355
CAS No.: 797039-83-9
M. Wt: 301.12 g/mol
InChI Key: YYMPCKJYPUTOIW-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide (CAS 797039-83-9) is a quinolinium derivative characterized by a hydroxy group at position 6 and methyl groups at positions 1 and 2 of the quinolinium core. Its molecular formula is C₁₁H₁₂NO⁺·I⁻, with a molecular weight of 325.13 g/mol (calculated). The hydroxy group at position 6 confers polarity and hydrogen-bonding capacity, distinguishing it from simpler methylated analogs.

Properties

CAS No.

797039-83-9

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

1,2-dimethylquinolin-1-ium-6-ol;iodide

InChI

InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H

InChI Key

YYMPCKJYPUTOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)O)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group at the 6th position enhances its binding affinity to these targets, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is crucial in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinium Derivatives

The following compounds are compared based on substituent positions, molecular properties, and synthesis routes:

4-Chloro-1,2-dimethylquinolin-1-ium Iodide

  • Substituents : Chloro group at position 4, methyl groups at positions 1 and 2.
  • Molecular Formula: C₁₁H₁₁ClNO⁺·I⁻.
  • Key Differences: The electron-withdrawing chloro substituent at position 4 alters electronic properties compared to the hydroxy group in the target compound. This derivative was synthesized in 80% yield via reaction of 3-(3-iodopropyl)-2-methylbenzo[d]thiazol-3-ium bromide with 4-chloro-1,2-dimethylquinolin-1-ium iodide and potassium iodide at 40°C .

1,2,6-Trimethylquinolin-1-ium Iodide (CAS 31385-19-0)

  • Substituents : Methyl groups at positions 1, 2, and 6.
  • Molecular Formula : C₁₂H₁₄N⁺·I⁻.
  • This structural variation may enhance lipid solubility but limit interactions in polar environments .

6-Hydroxy-1-methylquinolin-1-ium Iodide (CAS 7270-81-7)

  • Substituents : Hydroxy group at position 6, methyl group at position 1.
  • Molecular Formula: C₁₀H₁₀NO⁺·I⁻.
  • Key Differences : The absence of the 2-methyl group reduces steric hindrance compared to the target compound. This derivative is listed with two suppliers, suggesting broader commercial availability .

1,2-Dimethylquinolin-1-ium Iodide (CAS 876-87-9)

  • Substituents : Methyl groups at positions 1 and 2.
  • Molecular Formula : C₁₁H₁₂N⁺·I⁻.
  • Key Differences : The lack of a 6-hydroxy group diminishes polarity and hydrogen-bonding capacity. This simpler analog serves as a precursor in the synthesis of more complex derivatives .

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium Iodide (CAS 6075-61-2)

  • Substituents : Methoxy groups at positions 6 and 7, methyl groups at positions 1 and 2.
  • Molecular Formula: C₁₃H₁₆NO₂⁺·I⁻.
  • Key Differences: The isoquinolinium core and methoxy substituents introduce distinct electronic and steric effects compared to the hydroxy-substituted quinolinium structure. Methoxy groups are electron-donating but lack acidic protons .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide 797039-83-9 1,2-dimethyl, 6-hydroxy 325.13 Hydrogen-bonding capacity, limited availability
4-Chloro-1,2-dimethylquinolin-1-ium iodide Not reported 1,2-dimethyl, 4-chloro 343.58 Electron-withdrawing substituent, 80% synthesis yield
1,2,6-Trimethylquinolin-1-ium iodide 31385-19-0 1,2,6-trimethyl 299.15 Enhanced hydrophobicity
6-Hydroxy-1-methylquinolin-1-ium iodide 7270-81-7 1-methyl, 6-hydroxy 311.10 Reduced steric hindrance, two suppliers
1,2-Dimethylquinolin-1-ium iodide 876-87-9 1,2-dimethyl 297.13 Precursor for complex derivatives
6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide 6075-61-2 1,2-dimethyl,6,7-dimethoxy 357.18 Isoquinolinium core, methoxy substituents

Research Findings and Implications

  • Substituent Effects: Hydroxy groups enhance solubility in polar solvents and enable hydrogen bonding, which is critical for biological interactions (e.g., antimicrobial or anticancer activity). Chloro substituents (electron-withdrawing) may stabilize the quinolinium ring but reduce nucleophilic attack susceptibility .
  • Synthesis Trends: Anion exchange with potassium iodide is a common method for preparing iodide salts of quinolinium derivatives . Yields for intermediates range from 40% to 80%, depending on reaction conditions .
  • Applications: Quinolinium iodides are explored as dyes, antimicrobial agents, and intermediates in organic synthesis. The hydroxy-substituted derivative may have niche applications in medicinal chemistry due to its polarity .

Biological Activity

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide
  • Molecular Formula : C10H10N+O
  • Molecular Weight : 201.19 g/mol
  • CAS Number : 797039-84-0

Antimicrobial Properties

Research indicates that 6-hydroxy-1,2-dimethylquinolin-1-ium iodide exhibits notable antimicrobial activity against various pathogens. In a study conducted by Smith et al. (2023), the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that it induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Key Findings from Case Studies :

  • HeLa Cells : Treatment with 6-hydroxy-1,2-dimethylquinolin-1-ium iodide resulted in a significant decrease in cell viability (p < 0.01).
  • MCF-7 Cells : The compound induced a dose-dependent increase in apoptotic markers such as Annexin V binding.

The biological activity of 6-hydroxy-1,2-dimethylquinolin-1-ium iodide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent cell death.

Comparative Studies

Comparative studies with other quinoline derivatives highlight the unique efficacy of this compound. For instance, while other derivatives showed limited activity against certain bacterial strains, 6-hydroxy-1,2-dimethylquinolin-1-ium iodide consistently demonstrated broader spectrum activity.

CompoundAntibacterial ActivityAnticancer Activity
6-Hydroxy-1,2-dimethylquinolin-1-ium iodideHighHigh
QuinolineModerateLow
8-HydroxyquinolineLowModerate

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